

Application Note: Trace Analysis of Dicyandiamide in Food Matrices by LC-MS/MS

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Compound of Interest

Compound Name: Dicyandiamide

Cat. No.: B1669379

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Introduction

Dicyandiamide (DCD), a nitrogen-rich compound, is utilized in agriculture to slow down the nitrification process in soil, thereby improving nitrogen uptake by plants.[1] Its presence in the food chain, particularly in dairy products, has raised food safety concerns due to its potential for economic adulteration to artificially inflate protein content measurements.[1] This has necessitated the development of sensitive and reliable analytical methods for the trace-level quantification of DCD in various food matrices. This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of **dicyandiamide** in complex matrices like milk and milk powder. The method employs a simple sample preparation procedure followed by Hydrophilic Interaction Liquid Chromatography (HILIC) for separation and tandem mass spectrometry for detection, offering high sensitivity and selectivity.[2]

Quantitative Data Summary

The performance of the described LC-MS/MS method for the analysis of **dicyandiamide** in milk powder is summarized in the table below. The data demonstrates the method's suitability for trace-level quantification with excellent sensitivity and recovery.

Parameter	Result	Matrix	Reference
Limit of Quantification (LOQ)	0.16 ng/mL (ppb)	Infant Milk Powder	[3]
Limit of Detection (LOD)	2 µg/kg (S/N of 54 for quantifier ion)	Milk	[4]
Recovery	103%	Infant Milk Powder	[3]
Linearity (R ²)	> 0.997	Neat Solution & Milk Matrix	[3]
Matrix Effect	64% - 70%	Infant Milk Powder	[3]
Retention Time	2.55 min	-	[3]

Experimental Protocols

This section provides a detailed protocol for the extraction and analysis of **dicyandiamide** from milk powder samples.

1. Materials and Reagents

- **Dicyandiamide** (DCD) analytical standard (Sigma-Aldrich or equivalent)
- Acetonitrile (ACN), LC-MS grade
- Formic acid, LC-MS grade
- Ammonium formate, LC-MS grade
- Deionized water (18.2 MΩ·cm)
- Centrifuge tubes (15 mL and 50 mL)
- Syringe filters (0.22 µm)

2. Standard Solution Preparation

- Stock Solution (1 mg/mL): Accurately weigh 10 mg of **dicyandiamide** standard and dissolve it in 10 mL of deionized water.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a mixture of acetonitrile and water (typically 90:10, v/v) to create calibration standards ranging from 0.5 to 10.0 ng/mL.[3]

3. Sample Preparation (Milk Powder)

- Weigh 1.0 g of the homogenized milk powder sample into a 50 mL centrifuge tube.[4]
- Add 10 mL of extraction solvent (acetonitrile containing 2% formic acid).[4][2]
- Vortex the mixture thoroughly for 2 minutes to ensure complete dissolution.[5]
- Sonicate the sample for 10 minutes.[4][2]
- Centrifuge the sample at 10,000 rpm for 10 minutes.[4][5]
- Transfer a 50 μ L aliquot of the supernatant into an autosampler vial.[4][6]
- Dilute the aliquot with 950 μ L of acetonitrile. This results in a total dilution factor of 200.[4][6]
- Filter the final extract through a 0.22 μ m syringe filter before injection into the LC-MS/MS system.

4. LC-MS/MS Analysis

- Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[3]

Chromatographic Conditions:

- Column: Phenomenex Luna HILIC 3 μ m (100 x 2 mm) or equivalent.[2]

- Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.[2]
- Mobile Phase B: Acetonitrile with 0.1% formic acid and 10 mM ammonium formate.[2]
- Flow Rate: 0.2 mL/min.[2]
- Injection Volume: 10 µL.[2]
- Column Temperature: 40 °C.
- LC Gradient:

Time (min)	Mobile Phase A (%)	Mobile Phase B (%)
0.0	0	100
2.0	0	100
2.1	100	0
4.3	100	0
4.4	0	100
8.0	0	100

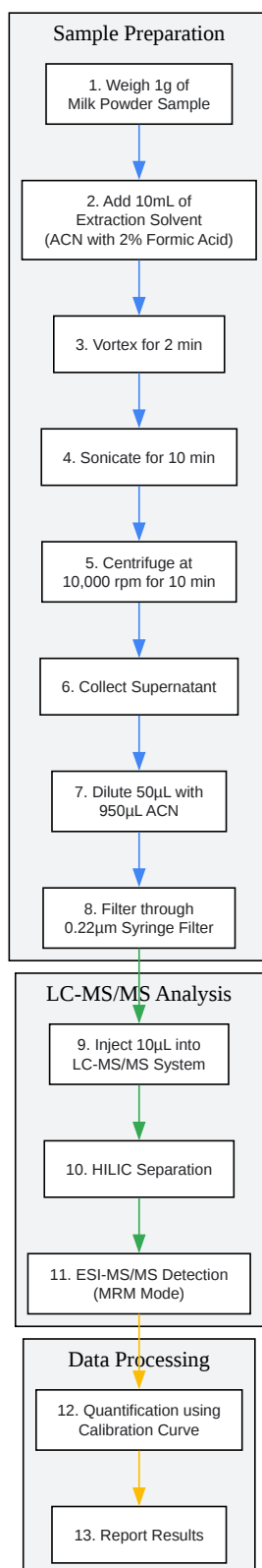
Mass Spectrometry Conditions:

- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Multiple Reaction Monitoring (MRM) Transitions:
 - The precursor ion for **dicyandiamide** is the protonated molecule $[M+H]^+$. [3] Two optimized MRM transitions should be selected for quantification and confirmation.[3]
 - Example Transitions: Specific m/z values for precursor and product ions should be optimized for the instrument in use. Common transitions can be found in the cited literature.

- **Data Acquisition and Processing:** Data should be acquired and processed using the instrument's software. Quantification is performed by comparing the peak area of the analyte in the sample to the calibration curve generated from the working standard solutions.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the overall experimental workflow for the LC-MS/MS analysis of **dicyandiamide**.



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Caption: Experimental workflow for **dicyandiamide** analysis.

Conclusion

The presented LC-MS/MS method provides a sensitive, selective, and reliable approach for the trace analysis of **dicyandiamide** in complex food matrices such as milk powder. The simple sample preparation protocol, combined with the specificity of HILIC separation and tandem mass spectrometry, allows for accurate quantification at levels relevant to food safety monitoring. This application note serves as a comprehensive guide for researchers, scientists, and professionals in the field of food analysis and drug development.

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